2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid is an organic compound that features a phenyl ring substituted with amino, bromo, and fluoro groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl acetic acid derivative followed by amination. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines or dehalogenated products.
Scientific Research Applications
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid
- 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid
- 2-Bromo-5-fluorophenylacetic acid
Uniqueness
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid is unique due to the specific arrangement of its substituents, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of amino, bromo, and fluoro groups in the phenyl ring provides a versatile platform for further functionalization and exploration in various research domains.
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-(3-amino-2-bromo-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3,11H2,(H,12,13) |
InChI Key |
VYPOJSNBBYYHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.